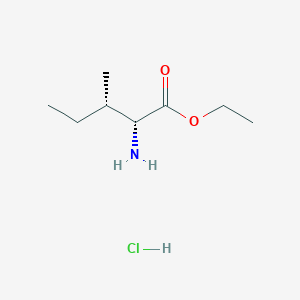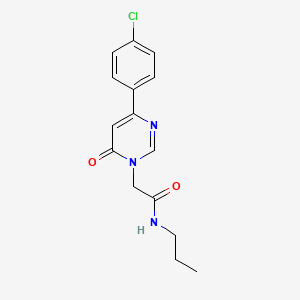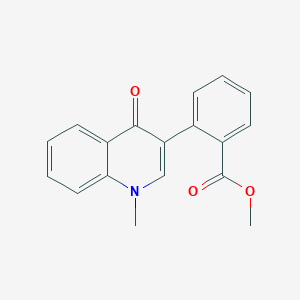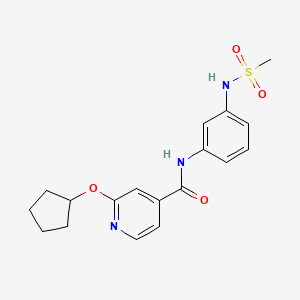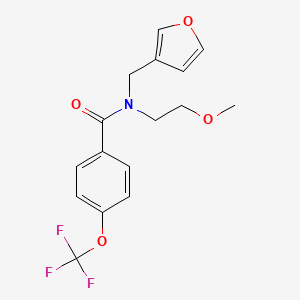
4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can react with different nucleophiles and electrophiles . The reactivity of these compounds is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Optical and Mesomorphic Properties
A study by Nafee, Ahmed, and Hagar (2020) on thiophene-based derivatives, including those similar in structure to 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, explored their mesomorphic and optical behavior. These compounds showed enantiotropic nematic phase behavior, with variations in mesophase stability explained through dipole moment, polarizability, and entropy changes. This research highlights the potential application of such compounds in liquid crystal technology (Nafee, Ahmed, & Hagar, 2020).
Chemical Reactivity and Synthesis
Himbert, Schlindwein, and Maas (1990) investigated the reactivity of N-(2-thienyl)allene carboxamides in Intramolecular Diels–Alder reactions, revealing the thiophene nucleus's versatility as both a diene and a dienophile. This underscores the compound's potential in synthetic organic chemistry, enabling the creation of complex molecular architectures through selective cycloaddition reactions (Himbert, Schlindwein, & Maas, 1990).
Heterocyclic Synthesis
Research by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) on thiophenylhydrazonoacetates, closely related to the target compound, showed their utility in synthesizing a wide array of heterocyclic compounds, including pyrazoles and pyrimidines. This demonstrates the compound's significance in developing pharmacologically active heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Organocatalyzed Reactions
Abaee and Cheraghi (2013) reported a four-component Gewald reaction involving similar thiophene derivatives, leading to efficient formation of 2-amino-3-carboxamide derivatives of thiophene under aqueous conditions. This illustrates the compound's role in green chemistry and organocatalysis for synthesizing amino-thiophene derivatives (Abaee & Cheraghi, 2013).
Immunomodulatory Properties
Axton et al. (1992) explored novel immunosuppressive butenamides, including thiophene derivatives, for their activity towards proliferating T-lymphocytes. This research suggests potential applications of such compounds in developing new immunosuppressive drugs (Axton et al., 1992).
Mechanism of Action
While the specific mechanism of action for “4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
4-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJRYTCOYCESCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

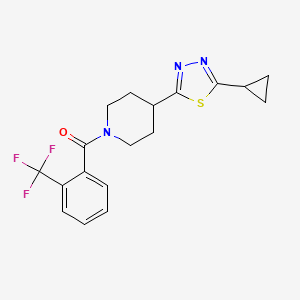
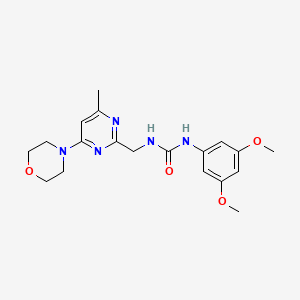
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2727993.png)
![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)
![1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2727995.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)
![Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)
![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)
